
4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione is a chemical compound with the CAS Number: 1692551-83-9 . It has a molecular weight of 241.65 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-fluorobenzoic acid and piperidine in the presence of potassium carbonate to generate 2-fluorobenzoic acid piperidine ester . This is then reacted with hydrochloric acid to generate the final product .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9ClFNO2/c12-9-5-7(13)1-2-8(9)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensors for Toxic Chemicals
A study highlighted the design of a fluorescent sensor for detecting oxalyl chloride and phosgene, toxic chemicals widely used in industrial processes. The sensor operates in a "turn-on" fluorescence mode due to intramolecular cyclization reactions, which inhibit the intramolecular charge transfer process, showcasing the utility of piperidine derivatives in environmental monitoring (Zhang et al., 2017).
Oxidation Reagents in Organic Synthesis
Research on 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione demonstrated its effectiveness as an oxidizing agent for converting pyrazolines to pyrazoles under mild conditions. This showcases the compound's role in facilitating organic synthesis processes with moderate to good yields at room temperature (Zolfigol et al., 2006).
Antagonist Activity for Medical Applications
The synthesis and evaluation of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with specific substituents showed significant 5-HT2 antagonist activity. This finding is crucial for developing treatments targeting the serotonin receptor, illustrating the compound's potential in pharmaceutical research (Watanabe et al., 1992).
Asymmetric Synthesis of Key Intermediates
A study presented the first catalytic asymmetric synthesis of 4-aryl-2-piperidinones using arylboron reagents. This method highlighted the synthesis of a key intermediate for (-)-Paroxetine, underlining the significance of 4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione in the development of antidepressant drugs (Senda et al., 2001).
Protoporphyrinogen IX Oxidase Inhibitors
Research into the structure of various trifluoromethyl-substituted compounds, including this compound derivatives, revealed their potential as protoporphyrinogen IX oxidase inhibitors. These inhibitors play a critical role in the development of herbicides and potentially for medical applications targeting specific enzymes (Li et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-chloro-4-fluorophenyl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c12-9-5-7(13)1-2-8(9)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXMWHWPXPHBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
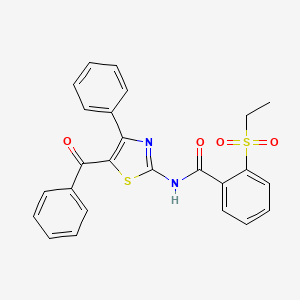
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2610434.png)
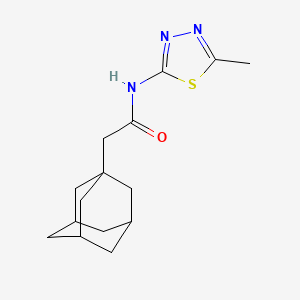
![2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2610437.png)

![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610440.png)
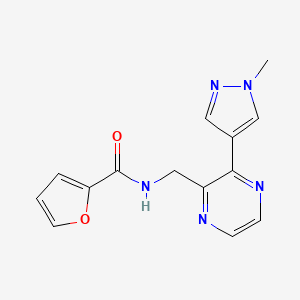

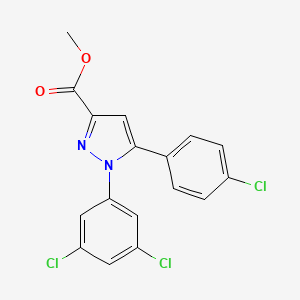
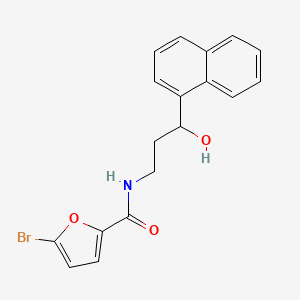

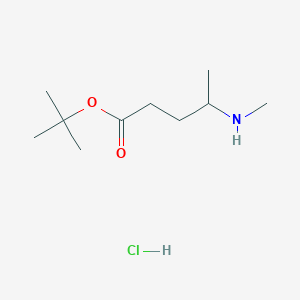
![4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2610455.png)
